molecular formula C12H15N3O B1523190 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide CAS No. 1094544-07-6

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide

Cat. No. B1523190
CAS RN: 1094544-07-6
M. Wt: 217.27 g/mol
InChI Key: DTDDBXVRHQWLJH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The molecular weight of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is 203.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 203.105862047 g/mol . The topological polar surface area is 60 Ų .

Scientific Research Applications

Neurodegenerative Disease Research

2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide: has been studied for its potential role in neurodegenerative disease research, particularly in Parkinson’s disease (PD). It acts as a Monoamine Oxidase B (MAO-B) inhibitor , which is crucial for dopamine metabolism and plays a significant role in oxidative stress, affecting the redox state of neuronal and glial cells . MAO-B inhibitors are considered a therapeutic strategy for PD patients, and this compound has shown promise in protecting PC12 cells against oxidative stress induced by toxins like 6-hydroxydopamine and rotenone .

Antioxidant Properties

The compound’s ability to inhibit MAO-B also indicates its potential antioxidant properties. By preventing the breakdown of dopamine, it may help to maintain the oxidative balance within the brain, which is particularly beneficial in conditions characterized by oxidative stress .

Pharmacological Applications

In pharmacology, 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is being explored for its therapeutic potential. Its structural similarity to other indole-based compounds that have medicinal properties suggests it could be developed into a drug with applications in treating various disorders, especially those related to neurotransmitter regulation .

Molecular Biology Research

This compound is of interest in molecular biology research due to its indole moiety, which is a common structure found in many natural products and pharmaceuticals. It could be used as a building block for synthesizing more complex molecules with biological activity .

Chemical Synthesis

In the field of chemical synthesis, 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide serves as a versatile intermediate. It can be used to create a variety of indole derivatives, which are important in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Medicinal Chemistry

The compound’s role in medicinal chemistry is significant due to its potential as a lead compound for drug development. Its indole core is a key feature in many drugs, and modifications to its structure could lead to new treatments for a range of diseases .

Industrial Applications

While not directly related to industrial applications, the chemical properties of 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide make it a candidate for further research into its potential use in industrial processes, such as the synthesis of specialty chemicals .

Mechanism of Action

While the specific mechanism of action for 2-(5-amino-1H-indol-1-yl)-N,N-dimethylacetamide is not available, similar compounds have been studied for their inhibitory effects on monoamine oxidase B (MAO-B) . These compounds have shown potential as therapeutic agents for Parkinson’s disease .

Safety and Hazards

The compound is classified as harmful if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-(5-aminoindol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-14(2)12(16)8-15-6-5-9-7-10(13)3-4-11(9)15/h3-7H,8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDDBXVRHQWLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=CC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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